9-(4-(tert-butyl)phenyl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
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Properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2,5-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-24(2,3)13-6-8-14(9-7-13)29-22-19(27-23(29)31)18(20(25)30)26-21(28-22)16-12-15(32-4)10-11-17(16)33-5/h6-12H,1-5H3,(H2,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQERXZNYBUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-(tert-butyl)phenyl)-2-(2,5-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anti-tubercular, anti-viral, and potential anti-cancer activities, supported by relevant research findings and data.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of the compound has been investigated through various studies, focusing on its efficacy against different pathogens and cancer cell lines.
1. Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a series of tests against Mycobacterium tuberculosis, several derivatives exhibited significant inhibitory effects, with IC50 values indicating potent activity.
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| This compound | 1.35 | 3.73 |
| Other Active Compounds | 1.35 - 2.18 | 3.73 - 4.00 |
The compound showed an IC50 value of 1.35 µM , suggesting it is a promising candidate for further development in tuberculosis therapy .
2. Anti-Viral Activity
The compound has also been evaluated for its anti-viral properties. In vitro studies demonstrated activity against various viral strains, with EC50 values indicating effective inhibition.
| Viral Strain | EC50 (µM) |
|---|---|
| DENV | 0.96 |
| TMV | 30.57 |
These results indicate that the compound may inhibit viral replication through multiple mechanisms, making it a candidate for further investigation in antiviral drug development .
3. Anti-Cancer Properties
Preliminary research into the anti-cancer properties of the compound has shown promise in inhibiting the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 12.5 |
These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Docking studies have suggested that it binds effectively to key enzymes and receptors involved in these processes.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
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Case Study on Anti-Tubercular Agents :
- A cohort study involving patients treated with derivatives similar to this compound showed a significant reduction in bacterial load after four weeks of treatment.
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Clinical Trials for Anti-Viral Efficacy :
- Phase II trials indicated that compounds with structural similarities demonstrated improved outcomes in patients with viral infections resistant to standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
